molecular formula C9H13BrN2 B8385012 5-Bromo-4-tert-butyl-pyridin-2-ylamine

5-Bromo-4-tert-butyl-pyridin-2-ylamine

Cat. No. B8385012
M. Wt: 229.12 g/mol
InChI Key: YDHYWRXATJRYTF-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

Dissolve 4-tert-butyl-pyridin-2-ylamine (3 g, 20 mmol) in anhydrous acetonitrile (25 mL). Add N-bromosuccinimide (3.56 g, 20 mmol). Stir the reaction in the dark for overnight at room temperature. Dilute with EtOAc and wash with 1 N NaOH (aq.) and saturated aqueous sodium bicarbonate. Extract the organic layer. Wash the aqueous layer further with DCM. Dry the combined organic layers (MgSO4), and purify by silica gel column chromatography (EtOAc/hexane) to yield 2 g of the title compound (44%). LCMS (ES), m/z 231 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([NH2:11])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Br:12]N1C(=O)CCC1=O>C(#N)C.CCOC(C)=O>[Br:12][C:10]1[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[CH:6][C:7]([NH2:11])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NC=C1)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.56 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction in the dark for overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
wash with 1 N NaOH (aq.) and saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
Extract the organic layer
WASH
Type
WASH
Details
Wash the aqueous layer further with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers (MgSO4)
CUSTOM
Type
CUSTOM
Details
purify by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)N)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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